molecular formula C7H10N4O2 B1404699 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1610377-10-0

7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

Cat. No.: B1404699
CAS No.: 1610377-10-0
M. Wt: 182.18 g/mol
InChI Key: VLNMMPIITALVCB-UHFFFAOYSA-N
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Description

7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a useful research compound. Its molecular formula is C7H10N4O2 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A variety of pyrazoline and pyrazole derivatives, including compounds structurally related to 7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione, have been synthesized for studying their antimicrobial activity. These compounds show promise against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating potential applications in developing new antimicrobial agents (Hassan, 2013).

Applications in Organic Synthesis

This compound and its derivatives are used in organic synthesis, particularly in the synthesis of nitrogen-bridged purine-like C-nucleosides and related compounds. These syntheses contribute to the development of new chemical entities with potential applications in medicinal chemistry and drug design (Khadem et al., 1989).

Transformation to Fused Triazine Systems

The compound has been studied for its ability to transform into fused triazine systems, a process important for creating new chemical structures that may have various applications in pharmaceuticals and material science (Massry, 2003).

Biochemical Analysis

Biochemical Properties

7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . By inhibiting DPP-4, this compound can increase insulin production and decrease glucagon production in the pancreas, thereby regulating blood sugar levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, this compound enhances insulin secretion by modulating the signaling pathways involved in glucose-stimulated insulin release . Additionally, it has been shown to affect gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose homeostasis . Furthermore, this compound may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including enhanced insulin secretion and improved glucose tolerance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve glucose metabolism and insulin sensitivity without significant adverse effects . At high doses, it may cause toxicity and adverse effects such as hypoglycemia and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteins involved in glucose metabolism . By inhibiting DPP-4, the compound increases the levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis . Additionally, it may affect other metabolic pathways related to lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

7-ethyl-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-2-10-3-4-11-5(6(10)12)8-9-7(11)13/h2-4H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNMMPIITALVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN2C(=NNC2=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 2
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 3
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 4
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 5
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 6
7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.